

Spectroscopic Profile of Cyclopentadecanone: A Technical Guide

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Compound of Interest

Compound Name: Cyclopentadecanone

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Cyclopentadecanone** (CAS No: 502-72-7), a macrocyclic ketone of significant interest in various scientific domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **Cyclopentadecanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Cyclopentadecanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.4	Triplet	4H	-CH ₂ -C(=O)-CH ₂ -
~1.6	Multiplet	4H	-CH ₂ -CH ₂ -C(=O)-
~1.3	Multiplet	20H	-(CH ₂) ₁₀ -

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ^{13}C NMR Spectroscopic Data for **Cyclopentadecanone**

Chemical Shift (δ) ppm	Assignment
~212	C=O
~40	-CH ₂ -C(=O)
~28	-CH ₂ -CH ₂ -C(=O)
~27	-(CH ₂) _n -

Note: Data acquired in CDCl₃.[\[1\]](#)[\[2\]](#)[\[3\]](#) Peak assignments are based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Cyclopentadecanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (asymmetric)
~2855	Strong	C-H stretch (symmetric)
~1715	Strong	C=O stretch (ketone) [4] [5]
~1465	Medium	C-H bend (scissoring)

Note: The strong absorption at ~1715 cm⁻¹ is characteristic of a saturated aliphatic ketone.[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Cyclopentadecanone**

m/z	Relative Intensity	Assignment
224	Moderate	$[M]^+$ (Molecular Ion)[6][7]
58	High	$[C_3H_6O]^+$
55	High	$[C_4H_7]^+$
41	Very High	$[C_3H_5]^+$

Note: The fragmentation pattern is consistent with a large cyclic ketone. The molecular formula is $C_{15}H_{28}O$, with a molecular weight of approximately 224.38 g/mol .[7][8]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **Cyclopentadecanone** is accurately weighed and dissolved in about 0.6-0.8 mL of deuterated chloroform ($CDCl_3$) within a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).

Instrumentation and Data Acquisition:

- The NMR tube is placed in a spinner and inserted into the NMR spectrometer (e.g., a 600 MHz instrument).[1]
- The spectrometer's magnetic field is locked onto the deuterium signal of the $CDCl_3$.
- The magnetic field is shimmed to achieve optimal homogeneity and resolution.
- For 1H NMR, a standard single-pulse experiment is performed. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity. A significantly larger number of scans is required due to the low natural abundance of the ^{13}C isotope.

Data Processing:

- The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.
- The spectrum is phased to ensure all peaks are in the positive absorptive mode.
- The chemical shift axis is calibrated using the TMS signal at 0.0 ppm.
- Peak integration and multiplicity analysis are performed on the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **Cyclopentadecanone** is placed directly onto the ATR crystal (e.g., a diamond crystal).
- Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is acquired to account for atmospheric and instrumental interferences.
- The IR spectrum of the sample is then recorded, typically over a range of 4000 to 400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Data Processing:

- The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- The characteristic absorption bands are identified and their wavenumbers are recorded.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS with Electron Ionization):

- A dilute solution of **Cyclopentadecanone** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
- This stock solution is further diluted to a final concentration suitable for injection (e.g., 1-10 µg/mL).
- The final solution is filtered to remove any particulate matter.

Instrumentation and Data Acquisition:

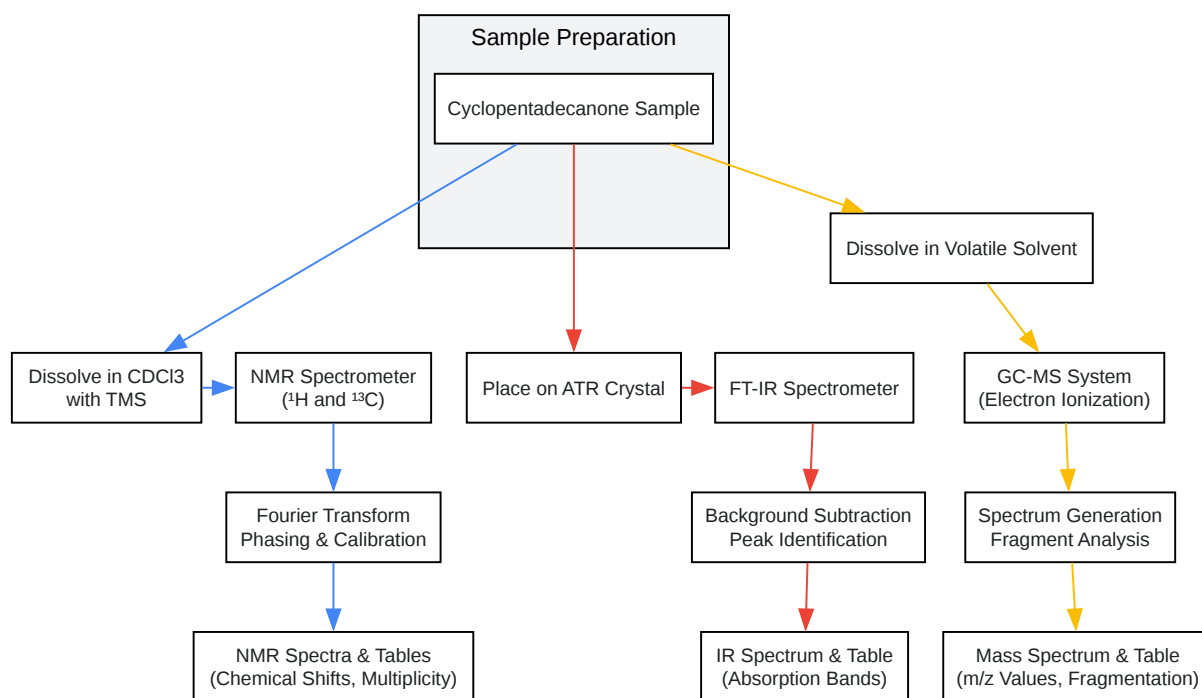
- The sample is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- The GC separates the components of the sample, with **Cyclopentadecanone** eluting at a specific retention time.
- Upon entering the MS, the molecules are ionized using Electron Ionization (EI), typically at 70 eV.
- The resulting charged fragments and the molecular ion are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Data Processing:

- A mass spectrum is generated by plotting the relative intensity of the ions against their m/z values.
- The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Cyclopentadecanone**.



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Caption: General workflow for the spectroscopic analysis of **Cyclopentadecanone**.

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References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Cyclopentadecanone | C₁₅H₂₈O | CID 10409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentadecanone [webbook.nist.gov]
- 8. Cyclopentadecanone [webbook.nist.gov]
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